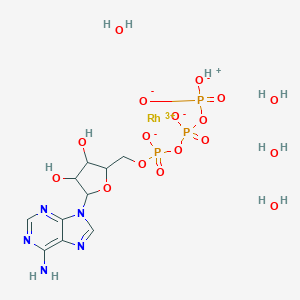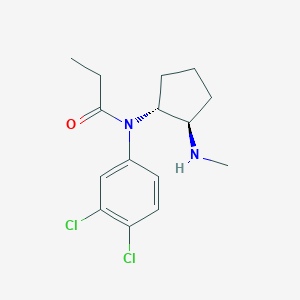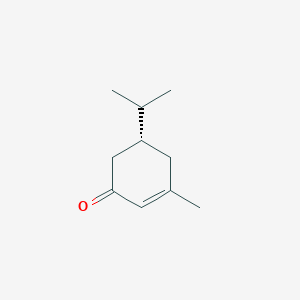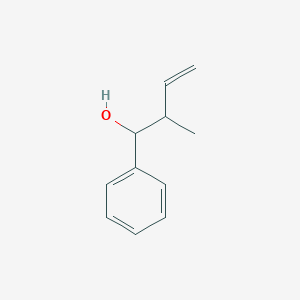
2-Methyl-1-phenylbut-3-en-1-ol
Übersicht
Beschreibung
2-Methyl-1-phenylbut-3-en-1-ol is a chemical compound with the molecular formula C11H14O . It is also known by other names such as 3-Phenyl-1-butene-3-ol, α-Ethenyl-α-methylbenzenemethanol, and 2-hydroxy-2-phenyl-3-butene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-phenylbut-3-en-1-ol can be represented as a 2D Mol file or a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
2-Methyl-1-phenylbut-3-en-1-ol has a boiling point of 228.81°C, a density of 1.0095, and a refractive index of 1.5277 . Its acidity coefficient (pKa) is predicted to be 13.68±0.29 .Wissenschaftliche Forschungsanwendungen
Preparation and Photolysis : Blunt et al. (1983) showed that careful selection of reaction conditions can produce various aryl-3-methyl-3-phenylbutan-1-ols. Extended photolysis of these compounds yielded 4-aryl-2-methyl-3-phenylbut-1-enes, demonstrating the compound's utility in chemical synthesis (Blunt, Coxon, Robinson, & Schuyt, 1983).
Crystal Structure and Characterization : Patil et al. (2012) investigated the crystal structure of a related compound, highlighting the presence of intramolecular hydrogen bonds and distinct thermal properties. This study contributes to understanding the structural and thermal behavior of similar compounds (Patil, González-Flores, Medina, Vohs, Dever, Popp, Stentzel, Pineda, Montero, & Fahlman, 2012).
Fragrance Application : Scognamiglio et al. (2012) identified 3-methyl-1-phenylbutan-2-ol, a related compound, as a safe fragrance ingredient with minimal toxicity. This implies potential applications of similar compounds in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Polymerization Studies : Pineda et al. (1993) studied the polymerization of 2-methyl-4-phenylbut-1-en-3-yne, demonstrating the potential for creating polymers with unique properties through the manipulation of molecular structure (Pineda, Salcedo, Río, & Ogawa, 1993).
Enzymatic Synthesis : Fisher et al. (2000) showed that methylbutenol synthase in gray pine needles catalyzes the synthesis of methylbutenol from dimethylallyl diphosphate. This indicates the compound's role in natural biochemical processes and potential applications in biotechnology (Fisher, Baker, Greenberg, & Fall, 2000).
Eigenschaften
IUPAC Name |
2-methyl-1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYQCLRLSWCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341284 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylbut-3-en-1-ol | |
CAS RN |
122332-13-2 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


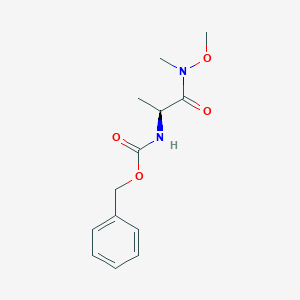
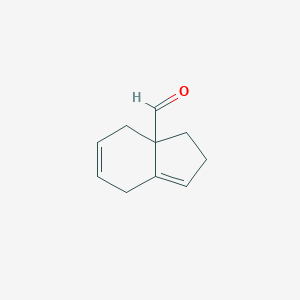
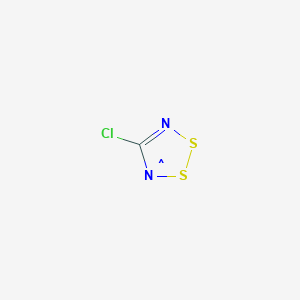
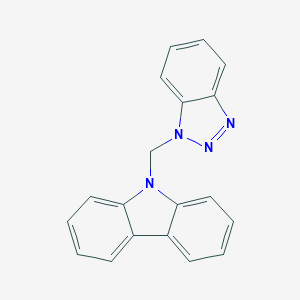
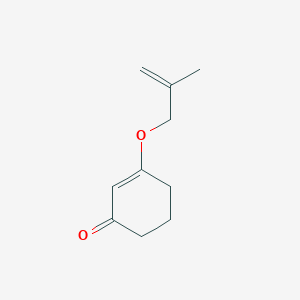
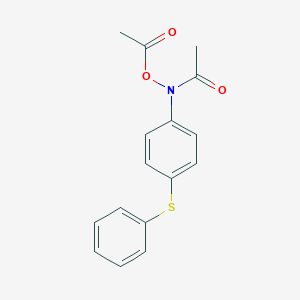
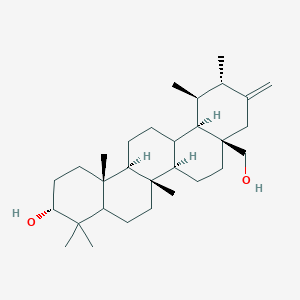
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
